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Introduction

The Ovalbumin (OVA) (55-62) peptide, with the amino acid sequence KVVRFDKL, is a well-
characterized, subdominant cytotoxic T lymphocyte (CTL) epitope derived from chicken
ovalbumin.[1][2][3][4] In the context of cancer immunotherapy research, it serves as a valuable
model antigen for studying T cell-mediated immune responses against tumors.[5][6] Its use in
preclinical models allows for the investigation of vaccine efficacy, the development of novel
adjuvant strategies, and the elucidation of the mechanisms underlying anti-tumor immunity.[7]
[8][9] While the immunodominant OVA (257-264) peptide (SIINFEKL) elicits a more robust T
cell response, the study of subdominant epitopes like OVA (55-62) is crucial for understanding
the breadth of the anti-tumor immune response and for designing more effective poly-epitopic
cancer vaccines.[2][7]
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In Vivo Tumor Model and Peptide Vaccination

This protocol describes the establishment of a subcutaneous tumor model and subsequent
therapeutic vaccination with the OVA (55-62) peptide.

Materials:

B16-OVA tumor cells (or other suitable OVA-expressing cell line)

C57BL/6 mice (6-8 weeks old)

OVA (55-62) peptide (KVVRFDKL)

Adjuvant (e.g., Poly(I:C), Incomplete Freund's Adjuvant (IFA))

Phosphate-Buffered Saline (PBS)

Syringes and needles

Procedure:

e Tumor Cell Culture: Culture B16-OVA cells in appropriate media until they reach the desired
confluence.

e Tumor Inoculation: Harvest and wash the B16-OVA cells with PBS. Resuspend the cells in
PBS at a concentration of 5 x 10°5 cells/100 pL.

e Subcutaneous Injection: Inject 100 pL of the cell suspension subcutaneously into the flank of
C57BL/6 mice.[10]

e Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor
dimensions with calipers.

e Vaccine Preparation: Prepare the vaccine formulation by emulsifying the OVA (55-62)
peptide with an adjuvant such as IFA or by mixing with an aqueous adjuvant like Poly(I:C).[5]
[6] A typical dose is 50 ug of peptide per mouse.[6]
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e Vaccination: Once tumors are palpable (e.g., 3-5 mm in diameter), administer the vaccine
subcutaneously at a site distant from the tumor, such as the base of the tail.[6][10]

e Booster Immunizations: Administer booster vaccinations at weekly intervals as required by
the experimental design.[5]

o Endpoint: Monitor tumor growth and survival. The experiment is typically terminated when
tumors reach a predetermined size or when signs of morbidity are observed.

ELISpot Assay for IFN-y Secretion

This protocol outlines the procedure for detecting OVA (55-62)-specific IFN-y-secreting T cells
from splenocytes of vaccinated mice.

Materials:

e 96-well PVDF-membrane ELISpot plates

¢ Anti-mouse IFN-y capture antibody
 Biotinylated anti-mouse IFN-y detection antibody
o Streptavidin-Alkaline Phosphatase (ALP)

o BCIP/NBT substrate

e RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
e OVA (55-62) peptide

e Spleens from immunized and control mice

e ACK lysis buffer

Procedure:

o Plate Coating: Coat the ELISpot plate wells with anti-mouse IFN-y capture antibody
overnight at 4°C.[12]
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» Plate Blocking: Wash the plate and block with sterile culture medium for at least 2 hours at
37°C.[12]

e Splenocyte Isolation: Harvest spleens from immunized and control mice and prepare single-
cell suspensions. Lyse red blood cells using ACK lysis buffer.

o Cell Plating: Add splenocytes to the wells of the ELISpot plate at a concentration of 2-5 x
1075 cells/well.

o Peptide Stimulation: Add the OVA (55-62) peptide to the wells at a final concentration of 1-10
pg/mL. Include wells with no peptide (negative control) and a mitogen like Concanavalin A
(positive control).

 Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[12]

o Detection: Wash the plate to remove cells. Add the biotinylated anti-mouse IFN-y detection
antibody and incubate.

e Enzyme Conjugation: Wash the plate and add Streptavidin-ALP.

e Spot Development: Wash the plate and add the BCIP/NBT substrate. Monitor for the
development of dark spots.

e Analysis: Wash the plate with distilled water to stop the reaction and allow it to dry. Count the
spots using an ELISpot reader.

In Vivo Cytotoxicity Assay

This protocol details the assessment of CTL activity in vivo following vaccination.
Materials:
o Splenocytes from naive C57BL/6 mice

o OVA (257-264) peptide (SIINFEKL) - Note: The immunodominant peptide is typically used for
target cell pulsing for robust detection.

o Carboxyfluorescein succinimidyl ester (CFSE)
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e PBS
e Vaccinated and control mice
Procedure:

» Target Cell Preparation: Prepare a single-cell suspension of splenocytes from naive C57BL/6
mice.

o Peptide Pulsing: Divide the splenocytes into two populations. Pulse one population with 1
pug/mL of OVA (257-264) peptide for 1 hour at 37°C. The other population serves as the
unpulsed control.[11]

o CFSE Labeling: Label the peptide-pulsed population with a high concentration of CFSE (e.q.,
2.5 uM, CFSE”high) and the unpulsed population with a low concentration of CFSE (e.qg.,
0.25 uM, CFSE”Mow).[13]

e Cell Injection: Mix equal numbers of the CFSE”high and CFSE”low populations and inject
the mixture intravenously into vaccinated and control mice.

e Analysis: After 4-6 hours, harvest the spleens from the recipient mice.[11]

o Flow Cytometry: Prepare single-cell suspensions and analyze by flow cytometry to
determine the ratio of CFSE”high to CFSE”™ow cells.

o Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula:
[1 - (ratio in immunized / ratio in control)] x 100.

Visualizations
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T Cell Receptor Signaling upon OVA (55-62)-MHC | Recognition
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In Vivo Antitumor Efficacy Workflow

Subcutaneous inoculation of B16-OVA tumor cells into C57BL/6 mice

Tumor establishment (3-5 mm diameter)

Vaccination with OVA (55-62) peptide + Adjuvant

Booster vaccinations (weekly)

Monitor tumor growth and survival

Endpoint analysis (Tumor size, Survival)

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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